LHRH, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

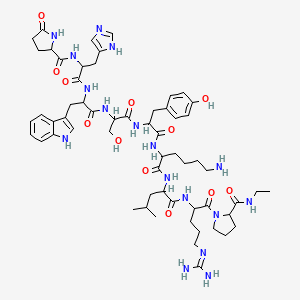

黄体形成ホルモン放出ホルモン、リジル(6)-N-エチルプロリナミド(9)-デス-グリシナミド(10)-は、黄体形成ホルモン放出ホルモンの合成アナログです。 この化合物は、自然ホルモンの機能を模倣するように設計されており、脳下垂体からの卵胞刺激ホルモンと黄体形成ホルモンの放出を刺激することで生殖システムの調節に不可欠です .

準備方法

合成経路と反応条件

黄体形成ホルモン放出ホルモン、リジル(6)-N-エチルプロリナミド(9)-デス-グリシナミド(10)-の合成には、固相ペプチド合成が関与します。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには以下が含まれます。

カップリング: 各アミノ酸は活性化され、成長中の鎖に結合されます。

脱保護: 一時的な保護基は、次のアミノ酸が結合できるように除去されます。

工業的生産方法

この化合物の工業的生産は、通常、自動ペプチド合成装置で行われ、プロセスを合理化し、高純度と収率を保証します。 高速液体クロマトグラフィー(HPLC)の使用は精製によく使用され、不純物や不完全な配列の除去を保証します .

化学反応の分析

反応の種類

黄体形成ホルモン放出ホルモン、リジル(6)-N-エチルプロリナミド(9)-デス-グリシナミド(10)-は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、メチオニンなど特定のアミノ酸残基を変性させる可能性があります。

還元: ペプチド内のジスルフィド結合は、チオール基に還元できます。

一般的な試薬と条件

酸化剤: 過酸化水素または過蟻酸。

還元剤: ジチオトレイトール(DTT)またはβ-メルカプトエタノール。

置換試薬: 保護基を有する特定のアミノ酸誘導体.

生成される主な生成物

これらの反応から生成される主な生成物には、生物学的活性または安定性が変化した修飾ペプチドが含まれます。 たとえば、メチオニン残基の酸化は、メチオニンスルホキシドにつながることがあり、ペプチドの機能に影響を与えます .

科学的研究の応用

黄体形成ホルモン放出ホルモン、リジル(6)-N-エチルプロリナミド(9)-デス-グリシナミド(10)-には、いくつかの科学研究における応用があります。

化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。

生物学: 生殖ホルモンの調節における役割とその潜在的な治療的応用について調査されています。

医学: 前立腺がん、乳がん、子宮内膜症などのホルモン依存性疾患の治療法として検討されています。

作用機序

この化合物は、脳下垂体性腺刺激ホルモン細胞の黄体形成ホルモン放出ホルモン受容体に結合することでその効果を発揮します。この結合は、卵巣でのステロイド生成と配偶子の成熟を調節する卵胞刺激ホルモンと黄体形成ホルモンの放出を刺激します。 分子標的は、黄体形成ホルモン放出ホルモン受容体と、サイクリックAMPとプロテインキナーゼAを含む下流のシグナル伝達経路を含みます .

類似化合物との比較

類似化合物

黄体形成ホルモン放出ホルモンアナログ: これには、自然ホルモンの機能を模倣するように設計された他の合成ペプチドが含まれます。

性腺刺激ホルモン放出ホルモンアナログ: 構造と機能は似ていますが、アミノ酸配列や修飾が異なる場合があります

独自性

黄体形成ホルモン放出ホルモン、リジル(6)-N-エチルプロリナミド(9)-デス-グリシナミド(10)-は、その特定の修飾によってユニークであり、他のアナログと比較して安定性と生物学的活性を強化します。 これらの修飾により、標的治療的応用と臨床設定での有効性の向上が可能になります .

特性

分子式 |

C59H85N17O12 |

|---|---|

分子量 |

1224.4 g/mol |

IUPAC名 |

N-[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H85N17O12/c1-4-64-57(87)48-15-10-24-76(48)58(88)42(14-9-23-65-59(61)62)70-52(82)43(25-33(2)3)71-50(80)40(13-7-8-22-60)69-53(83)44(26-34-16-18-37(78)19-17-34)72-56(86)47(31-77)75-54(84)45(27-35-29-66-39-12-6-5-11-38(35)39)73-55(85)46(28-36-30-63-32-67-36)74-51(81)41-20-21-49(79)68-41/h5-6,11-12,16-19,29-30,32-33,40-48,66,77-78H,4,7-10,13-15,20-28,31,60H2,1-3H3,(H,63,67)(H,64,87)(H,68,79)(H,69,83)(H,70,82)(H,71,80)(H,72,86)(H,73,85)(H,74,81)(H,75,84)(H4,61,62,65) |

InChIキー |

RPPRQHFDPOJNAN-UHFFFAOYSA-N |

正規SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。